Cy3

Übersicht

Beschreibung

Cyanine3 (Cy3) is a bright, orange-fluorescent dye . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . In addition to immunocytochemistry applications, Cy3 dye is commonly used to label nucleic acids . The Cy3 fluorophore is also the basis for the lipophilic neuronal and long-term DiI cell tracing reagents, which append alkyl tails (≥12 carbons) onto the core fluorophore .

Synthesis Analysis

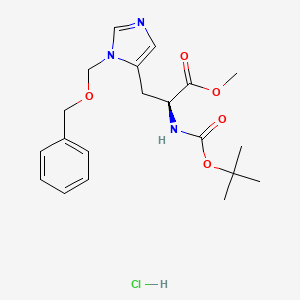

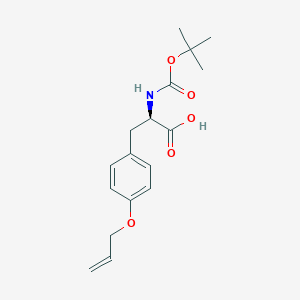

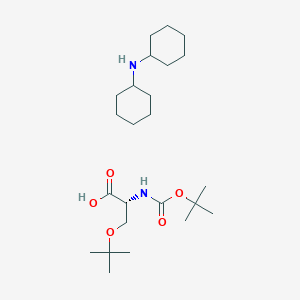

The synthesis of Cy3B, a variant of Cy3, has been optimized and a diverse range of Cy3B monomers for use in solid-phase oligonucleotide synthesis has been produced . This includes phosphoramidite monomers with Cy3B linked to deoxyribose, to the 5-position of thymine, and to a hexynyl linker . These monomers have been used to incorporate single and multiple Cy3B units into oligonucleotides internally and at both termini .

Molecular Structure Analysis

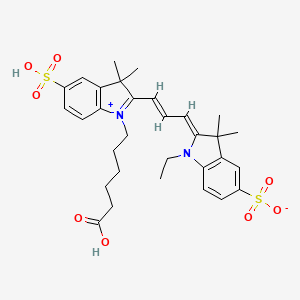

The structure of Cy3 is based on a conjugated system between two nitrogen atoms . In each resonance structure, exactly one nitrogen atom is oxidized to an iminium . They form part of a nitrogenous heterocyclic system .

Chemical Reactions Analysis

The fluorescent properties of Cy3 are known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of Cy3 . The ability of nucleobases to modulate the photophysical properties of common fluorophores may influence fluorescence measurements in critical assays such as FISH, qPCR, or high-throughput sequencing .

Physical And Chemical Properties Analysis

In non-viscous aqueous solutions, Cy3 has a rather low fluorescence efficiency and short excited state lifetimes due to its structural features . The fluorescence quantum yields of Cy3 are 0.04 .

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties in DNA Studies : Cy3's fluorescence and photophysical properties change when attached to DNA, with notable differences between single-stranded and duplex DNA. This is crucial for studies involving the structure and dynamics of nucleic acids (Sanborn et al., 2007).

Chemiluminescence in Drug Detection : Cy3 has been used as a fluorophore in a peroxyoxalate chemiluminescence system for the detection of drugs like carvedilol in pharmaceuticals (Kazemi & Biparva, 2018).

Excited State Energy Calculations : Research on Cy3 attached to DNA in different environments (e.g., methanol) has revealed insights into its isomerization barriers, affecting its fluorescence emission efficiency (Sawangsang et al., 2015).

Sequence-Dependent Enhancement on DNA : Cy3's fluorescence efficiency and lifetime are significantly influenced by the DNA sequence it is attached to, revealing important interactions between the dye and DNA bases (Harvey et al., 2010).

Synthesis and Properties in Oligonucleotides : Cy3B, a variant of Cy3, shows improved brightness and stability, expanding its applications in genomics, biology, and nanotechnology (Hall et al., 2012).

Microarray Applications : Cy3 (and Cy5) are commonly used in microarray experiments due to their sensitivity to environmental factors like atmospheric ozone, affecting the reliability of gene expression data (Branham et al., 2007).

Protein Interactions and Fluorescence Enhancement : The interaction of Cy3 with proteins, and how it affects its fluorescence enhancement, is critical in probing protein-nucleic acid interactions (Nguyen et al., 2019).

Excitonic Coupling Modeling : Cy3 is used in molecular spectroscopy due to its sensitivity and high energy transfer efficiency. Its excitonic coupling has been modeled accurately, aiding in the understanding of coupled systems (Sorour et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNYBBRGPORVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cy3-acid | |

CAS RN |

146368-13-0 | |

| Record name | 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

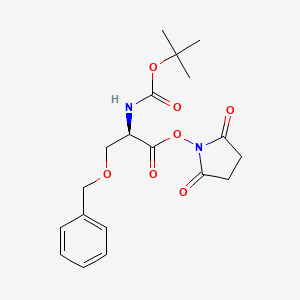

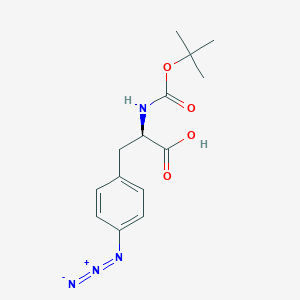

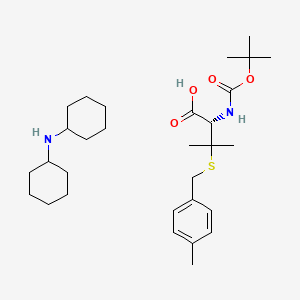

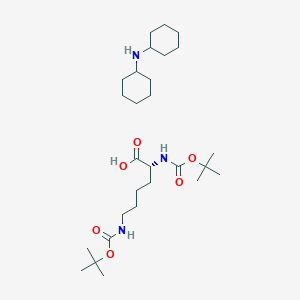

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)